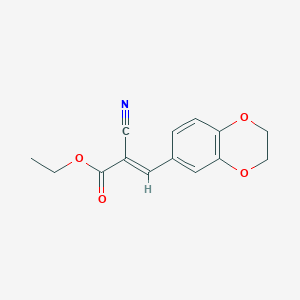ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
CAS No.:
Cat. No.: VC13371366
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C14H13NO4 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+ |
| Standard InChI Key | OTQYDABPNKJUFH-YRNVUSSQSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N |
| SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
| Canonical SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (IUPAC name: ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate) features a benzodioxin ring fused to a cyanoacrylate group. The benzodioxin moiety consists of a six-membered aromatic ring fused to a 1,4-dioxane ring, while the cyanoacrylate segment includes an electron-deficient α,β-unsaturated ester with a cyano substituent. The (E)-configuration of the double bond is confirmed by crystallographic data from related compounds .
The conjugated system spanning the benzodioxin and acrylate groups contributes to the compound’s electronic properties, potentially enhancing its reactivity in cycloaddition or nucleophilic substitution reactions. X-ray diffraction studies of analogous structures reveal planar arrangements of non-hydrogen atoms, with π-π stacking interactions stabilizing the crystal lattice .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.26 g/mol | |
| InChI Key | OTQYDABPNKJUFH-YRNVUSSQSA-N | |
| SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N | |
| PubChem CID | 6515924 |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a Knoevenagel condensation between 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde and ethyl cyanoacetate. Microwave-assisted methods, as demonstrated for structurally similar cyanoacrylates, offer improved reaction efficiency . In such protocols, equimolar amounts of aldehyde and ethyl cyanoacetate are irradiated in ethanol with a catalytic base (e.g., piperidine), yielding the target compound within minutes.
Comparative studies with chlorophenyl analogues highlight the influence of substituents on reaction kinetics. For example, ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate forms at 88–90°C under conventional heating , whereas microwave methods reduce energy input by ~40% .
Reactivity Profile
The electron-withdrawing cyano and ester groups activate the α,β-unsaturated system toward Michael additions or Diels-Alder reactions. The benzodioxin ring’s electron-rich nature further modulates reactivity, enabling regioselective transformations. Potential applications include:
-
Heterocycle Synthesis: Cyclization with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives.
-
Polymer Precursors: Copolymerization with vinyl monomers to create conductive materials.
Physical and Chemical Properties
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorptions at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O).
-
NMR: NMR signals for benzodioxin protons appear as a multiplet at δ 6.7–7.1 ppm, while the ethyl group resonates as a quartet (δ 4.2 ppm) and triplet (δ 1.3 ppm).
Applications in Research
Pharmaceutical Intermediates
Benzodioxin derivatives are explored for anti-inflammatory and antioxidant activities. While this compound lacks direct bioactivity data, its structure aligns with pharmacophores targeting cyclooxygenase-2 (COX-2) or reactive oxygen species (ROS).
Materials Science
The conjugated system may serve as a building block for organic semiconductors or nonlinear optical materials. π-π interactions between benzodioxin rings could enhance charge transport in thin-film devices .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; monitor air quality |
| Disposal | Incinerate following local regulations |
Regulatory Status
Labeled "For research use only" by suppliers, with no approved medical or veterinary applications .
Future Directions
-
Pharmacological Screening: Evaluate COX-2 inhibition or antioxidant capacity in vitro.
-
Synthetic Optimization: Develop enantioselective routes using organocatalysts.
-
Materials Characterization: Assess conductivity in polymer composites.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume